An In-depth Technical Guide to 4-Fluorophenol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Fluorophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenol (p-fluorophenol) is a halogenated aromatic organic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical properties, stemming from the interplay between the hydroxyl group and the fluorine atom at the para position, make it a subject of considerable interest in medicinal and materials chemistry.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic data, and key synthetic and reactive protocols of 4-fluorophenol. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Identification
4-Fluorophenol is a monosubstituted phenol (B47542) where a fluorine atom replaces the hydrogen atom at the para-position (position 4) of the benzene (B151609) ring relative to the hydroxyl group.[3] This substitution significantly influences the electronic properties of the molecule, enhancing its acidity compared to phenol.[2]
| Identifier | Value |
| IUPAC Name | 4-fluorophenol[3] |
| Synonyms | p-Fluorophenol, 4-Hydroxyfluorobenzene[4] |
| CAS Number | 371-41-5[5] |
| Molecular Formula | C₆H₅FO[5] |
| Molecular Weight | 112.10 g/mol [3] |
| Canonical SMILES | C1=CC(=CC=C1O)F[3] |
| InChI Key | RHMPLDJJXGPMEX-UHFFFAOYSA-N[5] |
Physicochemical Properties
4-Fluorophenol is a pale yellow or white crystalline solid at room temperature with a characteristic phenolic odor.[2][4] It is moderately soluble in water and soluble in many organic solvents.[4][6]
| Property | Value | Reference(s) |
| Melting Point | 43-46 °C | [7] |
| Boiling Point | 185 °C (at 760 mmHg) | [4] |
| Density | 1.22 g/cm³ (at 20 °C) | [4] |
| Vapor Pressure | 0.3 mmHg (at 25 °C) | [4] |
| pKa | 9.9 | [8][9] |
| logP (Octanol/Water) | 1.91 | [4] |
| Water Solubility | 17 g/L (at 20 °C) | [4] |
| Flash Point | 74 °C (closed cup) | [4] |
Spectroscopic Data
The structural features of 4-fluorophenol can be elucidated through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03[6] |
| FT-IR (cm⁻¹) | Key peaks correspond to O-H stretching, C-F stretching, and aromatic C-H and C=C vibrations. The harmonic frequencies and IR intensities have been calculated and assigned based on the potential energy distribution.[3][10] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns arise from the loss of CO, H, and other fragments from the aromatic ring.[11] |
Reactivity and Chemical Properties
The chemical behavior of 4-fluorophenol is dictated by the hydroxyl and fluoro- substituents. The hydroxyl group is a strong ortho-, para- director in electrophilic aromatic substitution, and its acidity is enhanced by the electron-withdrawing nature of the fluorine atom.[2][12]
-
Acidity : It is significantly more acidic than phenol due to the inductive effect of the fluorine atom.[2]
-
Electrophilic Aromatic Substitution : The hydroxyl group activates the ring, directing incoming electrophiles to the ortho positions (2 and 6).[12]
-
Nucleophilicity : The phenoxide, formed by deprotonation of the hydroxyl group, is a potent nucleophile, readily participating in reactions like Williamson ether synthesis.
-
Reactions : It undergoes typical phenol reactions such as etherification, esterification, and acylation.[1] It is a key starting material for more complex molecules.[1]
Experimental Protocols
Synthesis of 4-Fluorophenol from 4-Fluorophenylboronic Acid
This method represents a modern, greener approach to synthesizing 4-fluorophenol.[2][13]
Materials:
-
4-Fluorophenylboronic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Dimethyl carbonate (DMC) or Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, combine 4-fluorophenylboronic acid (1 equivalent) and a solvent (e.g., 3 mL of water or 1.0 mL of DMC).[2][12]
-
Add 30% hydrogen peroxide (2 equivalents) to the mixture. A catalyst may also be added at this stage.[2]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][12]
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.[12]
-
Separate the organic layer and wash it with distilled water.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[2]
-
Remove the solvent from the purified fractions by vacuum rotary evaporation to yield pure 4-fluorophenol.[2]
Etherification of 4-Fluorophenol (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of an ether from 4-fluorophenol.
Materials:
-
4-Fluorophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary alkyl halide (e.g., ethyl bromide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorophenol (1.0 equivalent).
-
Dissolve the phenol in anhydrous DMF (to a concentration of approx. 0.5 M).
-
Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
To the stirred suspension, add the primary alkyl halide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate three times.
-
Combine the organic layers and wash them twice with water and once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure ether product.
Acylation and Fries Rearrangement
This two-step process converts 4-fluorophenol into an ortho-acylated phenol, a valuable synthetic intermediate.[14]
Step 1: Acylation of 4-Fluorophenol
Materials:
-
4-Fluorophenol
-
Acetic anhydride (B1165640)
-
Dichloromethane or Toluene
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve 4-fluorophenol (1.0 equivalent) in a solvent like dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.2 equivalents).
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform a standard aqueous work-up. The resulting 4-fluorophenyl acetate can often be used in the next step without further purification.[14]
Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate
Materials:
-
4-Fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated HCl
-
Ethyl acetate
Procedure:
-
To a flask containing anhydrous aluminum chloride (2.5 equivalents), add 4-fluorophenyl acetate (1.0 equivalent) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Higher temperatures favor the formation of the ortho-isomer.[14][15]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.[14]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 3-acetyl-4-fluorophenol.[14]
Mandatory Visualizations
Safety and Handling
4-Fluorophenol is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye burns.[3][16]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[3] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[4] |
| Serious Eye Damage | Category 1 (Causes serious eye damage)[4] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid generating dust.
-
Keep away from strong oxidizing agents and bases.[6]
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[16]
Conclusion
4-Fluorophenol is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, governed by the activating hydroxyl group and the electron-withdrawing fluorine atom, allows for its use in a wide array of chemical transformations. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating its effective and safe application in creating novel and valuable molecules.
References
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- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 16. 4-Fluorophenol(371-41-5) 1H NMR [m.chemicalbook.com]



